Methyl 2-chloro-3-cyano-6-fluorobenzoate
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Overview
Description
Methyl 2-chloro-3-cyano-6-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol It is a derivative of benzoic acid and features a cyano group, a chloro group, and a fluoro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-3-cyano-6-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-chloro-3-cyano-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of automated systems can also enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are employed.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used for reduction reactions.
Major Products Formed
Scientific Research Applications
Methyl 2-chloro-3-cyano-6-fluorobenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-chloro-3-cyano-6-fluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the cyano, chloro, and fluoro groups allows it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-cyano-6-chloro-2-fluorobenzoate
- Methyl 2-cyano-6-fluorobenzoate
- Methyl 3-chloro-2-cyano-6-fluorobenzoate
Uniqueness
Methyl 2-chloro-3-cyano-6-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H5ClFNO2 |
---|---|
Molecular Weight |
213.59 g/mol |
IUPAC Name |
methyl 2-chloro-3-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(11)3-2-5(4-12)8(7)10/h2-3H,1H3 |
InChI Key |
BNOSJNORTXYCQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Cl)C#N)F |
Origin of Product |
United States |
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